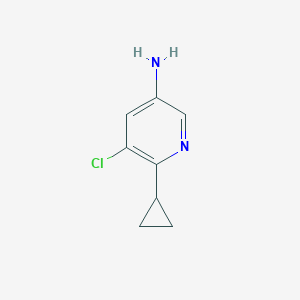
4-Bromo-3-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyran-2-one derivatives, and this compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the chromen-2-one skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, 3-methyl-2H-chromen-2-one can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of solvent-free conditions and recyclable catalysts is also explored to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The bromine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2H-chromen-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2H-chromen-2-one: Lacks the methyl group, which affects its biological activity and reactivity.
4-Hydroxy-3-methyl-2H-chromen-2-one: Contains a hydroxyl group instead of a bromine atom, altering its chemical properties and applications.
Uniqueness
4-Bromo-3-methyl-2H-chromen-2-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential as a building block for further functionalization, while the methyl group contributes to its stability and biological interactions .
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
4-bromo-3-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 |
InChI-Schlüssel |
JFUDLFRXVZMKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2OC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)







![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)



